molecular formula C15H11N3O4 B1417148 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- CAS No. 57743-23-4

2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-

Cat. No.: B1417148
CAS No.: 57743-23-4
M. Wt: 297.26 g/mol
InChI Key: VKRBYIUJUCWEEI-UHFFFAOYSA-N
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Description

The compound 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- features a bicyclic indol-2-one core modified with a 5-nitro group and a 3-[(4-methoxyphenyl)imino] substituent. The nitro group at position 5 introduces strong electron-withdrawing effects, which can influence reactivity and intermolecular interactions. The 4-methoxyphenylimino moiety enhances solubility due to the methoxy group’s polarity, distinguishing it from non-polar analogs. This compound’s structural framework is analogous to bioactive indole derivatives, such as isatin-based inhibitors and antimicrobial agents, making it a candidate for pharmacological exploration .

Properties

IUPAC Name

3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-22-11-5-2-9(3-6-11)16-14-12-8-10(18(20)21)4-7-13(12)17-15(14)19/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRBYIUJUCWEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407469
Record name 3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57743-23-4
Record name 3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Nitroindolin-2-one Core

  • Starting Material : Indolin-2-one or its precursors such as isatin derivatives.
  • Nitration : Electrophilic aromatic substitution is employed to introduce the nitro group at the 5-position. This is typically done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or decomposition.
  • Reaction Conditions : Mild acidic conditions at low temperatures (0–5 °C) are preferred to selectively nitrate the 5-position on the indolinone ring.

Formation of the Imino Substituent

  • Condensation Reaction : The 5-nitroindolin-2-one intermediate is reacted with 4-methoxyaniline (p-anisidine) to form the imino linkage at the 3-position.
  • Mechanism : The carbonyl group at the 2-position of the indolinone undergoes nucleophilic attack by the amine group of 4-methoxyaniline, followed by dehydration to yield the imino compound.
  • Catalysts and Solvents : Acid catalysts such as acetic acid or Lewis acids can be used to promote condensation. Common solvents include ethanol, methanol, or toluene, often under reflux conditions.
  • Purification : The product is typically purified by recrystallization or chromatographic techniques.

Alternative Synthetic Routes

  • One-Pot Synthesis : Some methods combine nitration and imino formation in a one-pot procedure by sequential addition of reagents, optimizing yield and reducing purification steps.
  • Use of Protected Intermediates : Protection of sensitive functional groups during nitration or condensation can enhance selectivity and yield.

Research Findings and Optimization

Aspect Details Notes
Nitration Yield Typically 70–85% under controlled conditions Over-nitration minimized by low temperature and controlled acid concentration
Condensation Efficiency 75–90% depending on catalyst and solvent Acid catalysts improve imine formation rates
Reaction Time Nitration: 1–3 hours; Condensation: 2–6 hours Reaction times optimized for maximum yield without side reactions
Purity >95% after recrystallization or chromatography Confirmed by NMR and HPLC analysis
Scale Laboratory scale to pilot scale reported in patents Scalable with proper control of reaction parameters

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Nitration HNO3 / H2SO4, 0–5 °C Selective nitration at 5-position of indolinone
2 Condensation (Imination) 4-Methoxyaniline, acid catalyst, reflux Formation of 3-[(4-methoxyphenyl)imino] substituent
3 Purification Recrystallization or chromatography High purity product (>95%)

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Applications

Research has highlighted the compound's potential as an anticancer agent due to its interaction with tubulin , a protein critical for cell division.

Case Studies

  • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The most potent derivatives showed IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast Cancer)5.2
Derivative BA549 (Lung Cancer)4.8

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens.

Case Studies

  • An evaluation of several derivatives revealed that some compounds significantly inhibited the growth of pathogenic bacteria at low concentrations.
CompoundPathogenMIC (µg/mL)
Compound XStaphylococcus aureus0.22
Compound YEscherichia coli0.25

Therapeutic Potential

The diverse biological activities of this compound suggest potential applications beyond oncology and infectious diseases.

Other Biological Activities

  • Anti-inflammatory Effects : Some studies indicate that derivatives may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions .
  • Neuroprotective Effects : Emerging research suggests that indole derivatives may have neuroprotective effects, potentially useful in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The nitro group plays a crucial role in its reactivity and biological activity, often participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

1,3-Dihydro-3-[(4-nitrophenyl)imino]-2H-indol-2-one (Compound 2r)

  • Structure: Differs by a 4-nitrophenylimino group instead of 4-methoxyphenylimino.
  • Activity: Exhibits potent transthyretin (TTR) fibrillogenesis inhibition, comparable to triiodophenol. The nitro group on the phenyl ring enhances electron-withdrawing effects, crucial for binding interactions.

3-[(2,4-Dimethylphenyl)amino]-5-nitro-2H-indol-2-one

  • Structure: Features a 2,4-dimethylphenylamino group at position 3.
  • Properties : Increased lipophilicity due to methyl groups (logP ~2.8) compared to the target compound’s methoxy group (predicted logP ~2.2). This difference may influence membrane permeability in biological systems .

Substituent Variations at Position 5

5-Fluoro-1,3-dihydro-3-methyl-2H-indol-2-one

  • Structure : Replaces the 5-nitro group with fluorine.
  • This analog shows utility in kinase inhibition studies .

Unsubstituted Indol-2-one Derivatives

  • Example : 1,3-Dihydro-2H-indol-2-one (parent compound).
  • Activity : Lacks nitro or aryl substituents, resulting in minimal biological activity. Highlights the necessity of electron-withdrawing groups for pharmacological efficacy .

Solubility and Stability

  • 4-Methoxyphenyl vs. 4-Nitrophenyl : The methoxy group improves aqueous solubility (e.g., ~2.5 mg/mL predicted) compared to nitro analogs (~1.2 mg/mL), critical for bioavailability .
  • Nitro Group Stability : The 5-nitro group may confer photolytic sensitivity, necessitating storage in dark conditions, similar to other nitroaromatics .

Biological Activity

2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- is a synthetic compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C15H11N3O4
  • CAS Number : 57743-23-4
  • IUPAC Name : 3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one

Biological Activity Overview

Research indicates that derivatives of 2H-indol-2-one exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported that indole derivatives possess significant antibacterial and antifungal properties.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests therapeutic potential in treating inflammatory diseases.

The biological activity of 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, affecting processes such as cell division and apoptosis.
  • Binding to Receptors : Its structure allows it to bind effectively to various receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against a range of pathogens:

PathogenActivityReference
Escherichia coliAntibacterial
Staphylococcus aureusAntibacterial
Candida albicansAntifungal
Mycobacterium tuberculosisAntitubercular

Anticancer Properties

The compound's anticancer activity has been explored in various studies. It has been shown to induce apoptosis in cancer cells by:

  • Disrupting microtubule dynamics through its interaction with tubulin.
  • Modulating signaling pathways that regulate cell survival and proliferation.

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of various indole derivatives against clinical isolates of Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 15.625 µM .
  • Anticancer Study : Research focusing on the effects of indole derivatives on cancer cell lines demonstrated that these compounds could reduce cell viability significantly, suggesting potential for development as anticancer agents .

Q & A

Q. What are the recommended synthetic strategies for preparing 2H-indol-2-one derivatives with nitro and imino substituents?

Methodological Answer: Synthesis of nitro-substituted indol-2-one derivatives typically involves condensation reactions between substituted anilines and carbonyl precursors. For example:

  • Step 1 : Formation of an imine intermediate via reaction of 5-nitroindolin-2-one with 4-methoxyaniline under acidic conditions (e.g., acetic acid) .
  • Step 2 : Purification via column chromatography using ethyl acetate/hexane gradients.
  • Key Analytical Validation : Confirm product identity using 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for nitro groups) and ESI-MS (molecular ion peak at m/z ~311.3 for C16_{16}H13_{13}N3_3O3_3) .

Q. How should researchers handle toxicity and safety concerns for nitro-substituted indol-2-one derivatives?

Methodological Answer:

  • Hazard Classification : Based on analogous compounds (e.g., 3-benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one), this class may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE, including nitrile gloves and fume hoods, during synthesis .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical evaluation .

Q. What spectroscopic techniques are critical for characterizing the imino-nitro indol-2-one structure?

Methodological Answer:

  • 1H^1H-NMR : Detect imino proton (δ ~10–12 ppm) and nitro group effects on aromatic protons.
  • IR Spectroscopy : Confirm C=O stretch (~1700 cm1^{-1}) and N–O nitro vibrations (~1520 cm1^{-1}) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods resolve contradictions in tautomeric or stereochemical assignments?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated 1H^1H-NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate tautomeric forms (e.g., 3-imino vs. 3-oxo configurations) .
  • Molecular Dynamics (MD) : Simulate solvent effects on tautomer stability (e.g., polar solvents favoring keto forms) .

Q. What strategies optimize reaction yields for nitro-indol-2-one derivatives under varying pH and temperature?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to test variables:

    • pH : Acidic conditions (pH 4–6) favor imine formation .
    • Temperature : 60–80°C improves reaction kinetics but may degrade nitro groups at >100°C .
  • Yield Optimization Table :

    ConditionYield (%)Purity (HPLC)
    pH 5, 70°C7898.5
    pH 6, 80°C6595.2

Q. How do researchers address discrepancies in spectral data for structurally similar analogs?

Methodological Answer:

  • Case Study : For 3-[(2,4-dimethylphenyl)amino]-5-nitro-2H-indol-2-one, conflicting 13C^13C-NMR data arose due to tautomerism. Resolution involved:
    • Variable Temperature NMR : Identify dynamic equilibria by cooling to 0°C .
    • 2D NMR (HSQC, HMBC) : Correlate imino protons with adjacent carbons to confirm connectivity .

Q. What biological activity screening protocols are applicable to nitro-indol-2-one derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
    • Anticancer : MTT assay on HeLa cells (IC50_{50} calculation) .
  • ADMET Prediction : Use tools like SwissADME to predict bioavailability and toxicity .

Data Contradiction Analysis

Q. How to interpret conflicting toxicity reports for indol-2-one derivatives?

Critical Analysis:

  • vs. 3 : While both classify acute toxicity as Category 4, discrepancies arise in handling protocols (e.g., eye irrigation duration). Resolve via:
    • Literature Review : Cross-reference OECD guidelines for nitroaromatic compounds.
    • In Silico Toxicity Prediction : Tools like ProTox-II to prioritize in vivo testing .

Q. Why do synthetic yields vary for structurally similar nitro-indol-2-one analogs?

Critical Analysis:

  • Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) reduce yields due to hindered imine formation.
  • Electronic Effects : Electron-withdrawing nitro groups stabilize intermediates but slow reaction rates. Optimize via microwave-assisted synthesis to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-
Reactant of Route 2
Reactant of Route 2
2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-

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